5-Tert-butylpiperazin-2-one is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a tert-butyl group attached to the nitrogen of the piperazine ring, enhancing its lipophilicity and potentially its biological efficacy.
The compound can be synthesized through various methods, including multi-step organic reactions that involve piperazine as a starting material. Its synthesis is often detailed in patents and academic literature focused on medicinal chemistry and synthetic organic chemistry.
5-Tert-butylpiperazin-2-one is classified as an organic compound, specifically a cyclic amine. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
Several synthetic routes have been developed for producing 5-tert-butylpiperazin-2-one. One common approach involves the reaction of tert-butyl isocyanate with piperazine. The general method includes:
The synthesis typically requires careful control of reaction conditions, such as temperature and reaction time, to ensure high yields and purity. For example, one method involves stirring the reaction mixture at elevated temperatures (around 60°C) for several hours, followed by cooling and purification steps using techniques such as high-performance liquid chromatography for analysis .
5-Tert-butylpiperazin-2-one has a molecular formula of C_{10}H_{18}N_{2}O. Its structure features a piperazine ring with a tert-butyl group at one nitrogen atom and a carbonyl group at the second position.
5-Tert-butylpiperazin-2-one can participate in various chemical reactions typical for amines and carbonyl compounds:
The reactivity of this compound is influenced by both the steric hindrance introduced by the tert-butyl group and the electronic properties imparted by the carbonyl functionality.
The mechanism of action for 5-tert-butylpiperazin-2-one is largely dependent on its biological targets. In medicinal applications, it may function as a receptor antagonist or agonist, influencing neurotransmitter systems or other biological pathways.
Research indicates that derivatives of piperazine compounds often exhibit activity against various biological targets, including serotonin receptors and dopamine receptors, suggesting potential applications in treating psychiatric disorders .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide insight into its structural characteristics and confirm purity levels .
5-Tert-butylpiperazin-2-one has several scientific uses:
The 5-tert-butylpiperazin-2-one scaffold exemplifies the strategic integration of sterically demanding alkyl groups into heterocyclic systems to modulate physicochemical and biological properties. Piperazin-2-ones, the cyclic diamide derivatives of piperazine, emerged as synthetically versatile frameworks in the mid-20th century. The introduction of tert-butyl substituents at the C5 position gained prominence in the 1980s–1990s as a deliberate tactic to exploit steric and electronic effects. The tert-butyl group—a branched tertiary alkyl moiety—imparts significant conformational rigidity due to its bulky, pyramidal structure. This rigidity constrains rotational freedom around adjacent bonds, reducing the heterocycle’s conformational entropy and promoting defined spatial orientations of pharmacophores . Furthermore, the strong electron-donating inductive effect (+I) of the tert-butyl group influences the electron density of the adjacent amide carbonyl, potentially altering hydrogen-bonding capacity and dipole moments critical for molecular recognition [1] .
Historically, synthetic routes to 5-tert-butylpiperazin-2-one derivatives relied on ring-forming strategies such as:
Table 1: Impact of tert-Butyl Substitution on Key Properties of Piperazin-2-one Derivatives
Property | Unsubstituted Piperazin-2-one | 5-tert-Butylpiperazin-2-one | Significance |
---|---|---|---|
Lipophilicity (LogP) | ~ -0.5 | +0.8 to +1.5 | Enhanced membrane permeability |
Conformational Flexibility | High | Restricted | Predefined pharmacophore presentation |
Crystal Packing Density | Moderate | High | Improved solubility & crystallinity for X-ray studies |
Steric Occupancy (A³) | < 50 | ~150 | Blocks specific binding-site sub-pockets |
The historical significance of this modification is underscored by its parallel application in clinically impactful heterocycles. For example, Abbott Laboratories’ TRPV1 antagonist program demonstrated that tert-butyl-indanyl ureas (e.g., A-778317) achieved >100-fold higher potency than non-alkylated analogs due to optimal van der Waals filling of a hydrophobic receptor subpocket [1]. Similarly, ABT-102—a TRPV1 antagonist featuring a (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl core—exhibited nanomolar affinity by leveraging the steric bulk of the tert-butyl group to restrict rotational isomerism and enhance target residence time . These cases validate the empirical rationale driving 5-tert-butylpiperazin-2-one exploration: the group acts as a "molecular anchor" to optimize steric complementarity within target proteins.
5-tert-Butylpiperazin-2-one derivatives fulfill critical roles in contemporary drug design, primarily as:
Table 2: Comparison of Piperazine-Based Heterocycles in FDA-Approved Antibiotics (1980–2019)
Heterocycle | Example Drug (Year Approved) | Role in Drug | Limitation Overcome by tert-Butyl Piperazinone |
---|---|---|---|
Piperazine | Ciprofloxacin (1987) | Solubilizing motif | Low conformational stability |
Pyrrolidine | Meropenem (1996) | Beta-lactamase stability | Susceptibility to oxidative metabolism |
1,2,3-Triazole | Tazobactam (1992) | Beta-lactamase inhibition | Moderate steric bulk |
5-tert-butylpiperazin-2-one (Inferred) | N/A (Development) | Kinase/CDK inhibition [6] | Enhanced target selectivity & metabolic stability |
Notably, 5-tert-butylpiperazin-2-one motifs appear in advanced candidates for oncology and CNS disorders. For instance, bifunctional proteolysis-targeting chimeras (PROTACs) targeting cyclin-dependent kinase 2 (CDK2) incorporate tert-butyl-substituted piperazinones as linker elements. Their rigidity facilitates optimal spatial alignment between E3 ligase binders and CDK2 ligands, while the tert-butyl group minimizes off-target interactions with CDK1 and CDK4 [6]. In kinase inhibitors (e.g., BTK, ALK), this scaffold improves selectivity by sterically blocking access to ATP-binding subpockets prone to resistance mutations.
Synthetic advancements now leverage asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis of (R)- and (S)-5-tert-butylpiperazin-2-ones. Commercial availability of enantiopure precursors like (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate further streamlines derivatization [7]. These developments highlight the scaffold’s transition from a structural curiosity to a refined pharmacophore engine driving innovation in targeted protein degradation and allosteric modulator design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1